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Introduction

AZDA4144 is an orally active, potent, and selective inhibitor of the NLRP3 (NACHT, LRR, and
PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key
component of the innate immune system that, when activated, triggers the release of pro-
inflammatory cytokines, including interleukin-1 (IL-1) and interleukin-18 (IL-18).[3]
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
AZDA4144 is currently in clinical development for cardiorenal and other inflammatory conditions.
[4] This guide provides a comprehensive comparison of the preclinical data and the available
clinical trial results for AZD4144, offering insights into its translational potential.

Mechanism of Action

AZDA4144 directly targets and inhibits the NLRP3 inflammasome. Preclinical studies have
shown that it binds to the ATP-hydrolysis motif (NACHT region) of NLRP3.[4] This action
prevents the conformational changes required for inflammasome assembly and subsequent
activation of caspase-1, thereby inhibiting the processing and release of IL-13 and IL-18.

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of
intervention for AZD4144.
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Caption: NLRP3 Inflammasome Signaling Pathway and AZD4144 Inhibition.
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Preclinical Data

The preclinical evaluation of AZD4144 demonstrated its high potency and selectivity for the
NLRP3 inflammasome.

In Vitro Potency

The inhibitory activity of AZD4144 was assessed in various cell-based assays.

Assay Cell Line Stimulus Parameter Value Reference
NLRP3

THP-1-ASC- Nigericin +
Puncta EC50 0.082 uM [1]

. GFP LPS

Formation

THP-1
IL-1p o

human Nigericin IC50 0.027 uM [1]
Release

monocytes

THP-1
IL-1B

human BzATP IC50 0.01 pM [1]
Release

monocytes
NLRP3
Inflammasom - - IC50 76 nM [4]
e Inhibition

In Vivo Efficacy

The efficacy of AZD4144 was evaluated in a mouse model of LPS/ATP-induced inflammation.
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Animal Model Dosing Parameter Result Reference
LPS/ATP-
_ 3 mg/kg, p.o., . o
induced ) IL-1(3 production 82% inhibition [1]
single dose

BALB/cAJcl mice

LPS/ATP- o
) Minimum
induced ) )
) o 10 mg/kg Effective Dose Achieved [5]
inflammation in
(MED)

mice

Pharmacokinetics and Safety

Preclinical pharmacokinetic and safety assessments indicated a favorable profile for clinical
development.

Parameter Species Value Reference

Log D - 2.67 [4]

Plasma Protein
o Human 7.7% [4]
Binding

. Chinese hamster
hERG Inhibition IC50: > 40 M [1]
ovary K1 cells

Initial lead compounds in the series showed liabilities such as phospholipidosis and
genotoxicity, which were overcome through structural modifications leading to AZD4144.[4] In
vitro studies of AZD4144 demonstrated a good safety profile with no reported cardio-, hepatic,
or genotoxicity.[4]

Experimental Protocols: Preclinical
LPS/ATP-Induced Inflammation Mouse Model

This model is a standard two-step in vivo method to study NLRP3 inflammasome activation.
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Caption: Workflow for the LPS/ATP-Induced Inflammation Mouse Model.
e Animal Model: BALB/cAJcl mice are used.
e Drug Administration: A single oral dose of AZD4144 is administered.

e Priming: Lipopolysaccharide (LPS) is injected intraperitoneally (i.p.) to prime the NLRP3
inflammasome.

e Activation: Adenosine triphosphate (ATP) is subsequently injected i.p. to activate the
inflammasome.

o Sample Collection: Blood samples are collected at specified time points after ATP injection.
¢ Analysis: Plasma levels of IL-13 are measured to assess the inhibitory effect of AZD4144.

Clinical Trial Data

AZDA4144 has progressed into Phase | and planned Phase Il clinical trials to evaluate its safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase | Studies in Healthy Volunteers

Several Phase | studies have been conducted in healthy volunteers to establish the initial
safety and PK profile of AZD4144.
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] o ] ] Primary
Trial Identifier Status Population Study Design L
Objectives
Randomized,
Healthy ) )
single-blind,
Volunteers Safety,
) ) placebo- N
NCT06122714 Completed (including ) Tolerability, PK,
controlled, single
Japanese and _ PD
) and multiple
Chinese cohorts) ]
ascending doses
Compare PK of
Open-label, two formulations,
Healthy )
NCT06948006 Completed randomized, assess food and
Volunteers
crossover omeprazole
effect on PK][6]
Randomized, Safety,
single-blind, Tolerability, PK,
placebo- PD of IV
] Healthy ) )
NCT06491550 Ongoing controlled, single  formulation,
Volunteers ) ]
and multiple assess DDI with
ascending IV rosuvastatin and
doses furosemide[7]
] Safety,
Randomized, N
o ] Tolerability, PD
Participants with placebo- ]
NCT06942923 Completed ) with repeated
Obesity controlled,

parallel group

daily oral

dosing[8]

Phase Ib/lla Studies in Patient Populations

AZDA4144 is also being evaluated in patients with specific inflammatory conditions.
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. . . . Primary
Trial Identifier Status Population Study Design L
Objectives
Patients with Phase Ib,
Atherosclerotic randomized,
. . . Safety,
NCT06675175 Ongoing Cardiovascular double-blind, N
] Tolerability, PD
and Chronic placebo-
Kidney Disease controlled
] ] Phase lla,
Patients with )
_ randomized, _
- Sepsis- ) Efficacy, Safety,
NCT07215702 Not yet recruiting ] double-blind, N
associated Acute Tolerability
] ) placebo-
Kidney Injury
controlled

Clinical Trial Results

As of the latest available information, detailed quantitative results from the completed Phase |
trials have not been publicly disclosed. The primary outcomes of these studies focus on safety
and tolerability, with secondary objectives including characterization of the pharmacokinetic and
pharmacodynamic profiles. The ongoing and planned studies in patient populations will provide
further insights into the therapeutic potential of AZD4144.

Comparison of Preclinical and Clinical Findings

Direct quantitative comparison of the preclinical efficacy data with clinical results is currently
limited by the lack of published clinical pharmacodynamic data. However, a qualitative
comparison can be made.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15614689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Aspect

Preclinical Data

Clinical Trial Data (to date)

Mechanism of Action

Potent and selective inhibition
of the NLRP3 inflammasome
demonstrated in vitro and in

Vivo.

Clinical studies are designed
to confirm the mechanism of
action through
pharmacodynamic
assessments (e.g., IL-13
inhibition). Results are

pending.

Significant inhibition of IL-13

Efficacy is being evaluated in

ongoing and planned Phase

Efficacy production in a mouse model o
_ _ Ib/lla studies in relevant
of acute inflammation. ) )
patient populations.
Phase | studies in healthy
o ] volunteers have been
Good in vitro safety profile. ]
o completed, suggesting an
Safety Overcame initial lead

compound liabilities.

acceptable safety and
tolerability profile to proceed to

patient studies.

Pharmacokinetics

Characterized in multiple

preclinical species.

Phase | studies have
extensively characterized the
single and multiple dose
pharmacokinetics in humans,
including the effects of food

and other drugs.

Conclusion

The preclinical data for AZD4144 strongly support its development as a potent and selective

NLRP3 inflammasome inhibitor. The compound has demonstrated significant efficacy in a

relevant animal model of inflammation and possesses a favorable preclinical safety and

pharmacokinetic profile. The progression of AZD4144 through Phase | clinical trials in healthy

volunteers and into studies with patient populations indicates that the initial clinical data on

safety and tolerability are encouraging.
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The forthcoming results from the ongoing and planned clinical trials, particularly the
pharmacodynamic data on NLRP3 inflammasome inhibition in humans and the efficacy data
from patient studies, will be crucial in validating the translational potential of AZD4144. This
comparison guide will be updated as new data becomes publicly available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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